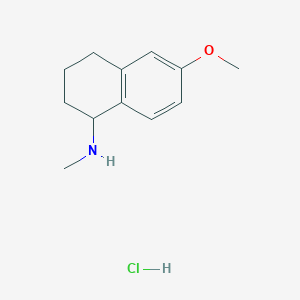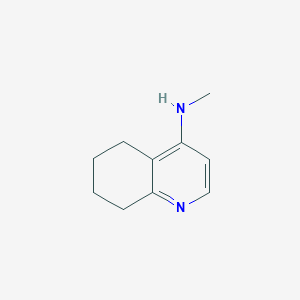
N-methyl-5,6,7,8-tetrahydroquinolin-4-amine
Übersicht
Beschreibung
“N-methyl-5,6,7,8-tetrahydroquinolin-4-amine” is a chemical compound with the molecular weight of 162.23 . It is also known by its IUPAC name, N-methyl-5,6,7,8-tetrahydroquinolin-4-amine .
Molecular Structure Analysis
The InChI code for “N-methyl-5,6,7,8-tetrahydroquinolin-4-amine” is 1S/C10H14N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3,(H,11,12) . This code provides a specific textual representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
1. Biological Properties of Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds
- Results : Compounds 3a, 5a, and 2b showed significant IC 50 values against the whole panel of the selected cells. The most active compound ®-5a was able to affect cell cycle phases and to induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells .
2. Bactericidal Activity Studies
3. Synthesis of Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives
- Methods of Application : The study hypothesizes the effect exerted by the methyl group on L2 results was irrelevant to stereo-differentiation between C3 and C4 .
- Results : The study provides a mechanism of interaction between the enantioface of the ligand and the prochiral substrate .
4. Inhibition of Aβ 1–42 Self-Aggregation
- Application Summary : Compound 3 [5-methyl- N - (8- (5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5 H -indolo [2,3- b ]quinolin-11-amine], which is related to “N-methyl-5,6,7,8-tetrahydroquinolin-4-amine”, shows a moderate inhibition of the Aβ 1–42 self-aggregation .
- Methods of Application : The compound was tested for its ability to inhibit Aβ 1–42 self-aggregation .
- Results : The compound showed a 26.5% inhibition at a 1:5 ratio with Aβ 1–42 .
5. Synthesis of Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives
- Methods of Application : The study hypothesizes the effect exerted by the methyl group on L2 results was irrelevant to stereo-differentiation between C3 and C4 .
- Results : The study provides a mechanism of interaction between the enantioface of the ligand and the prochiral substrate .
6. Inhibition of Aβ 1–42 Self-Aggregation
- Application Summary : Compound 3 [5-methyl- N - (8- (5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5 H -indolo [2,3- b ]quinolin-11-amine], which is related to “N-methyl-5,6,7,8-tetrahydroquinolin-4-amine”, shows a moderate inhibition of the Aβ 1–42 self-aggregation .
- Methods of Application : The compound was tested for its ability to inhibit Aβ 1–42 self-aggregation .
- Results : The compound showed a 26.5% inhibition at a 1:5 ratio with Aβ 1–42 .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-methyl-5,6,7,8-tetrahydroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-9-6-7-12-10-5-3-2-4-8(9)10/h6-7H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFXOHUERSGRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2CCCCC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-5,6,7,8-tetrahydroquinolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





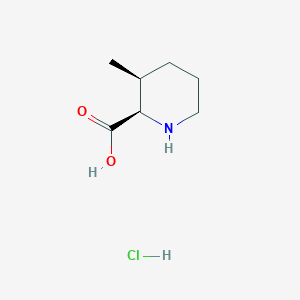
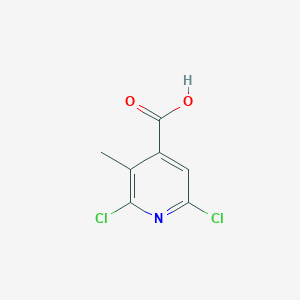
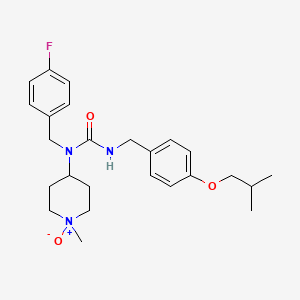
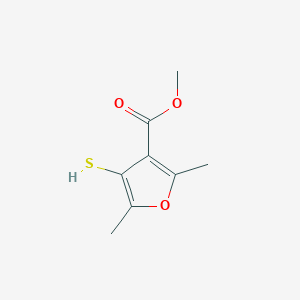


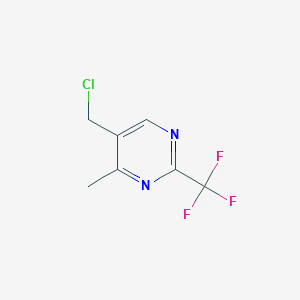
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B1433642.png)
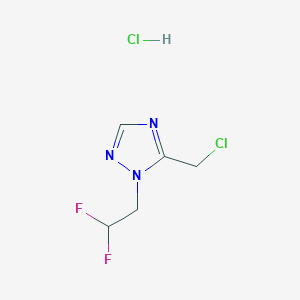
![2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1433646.png)

